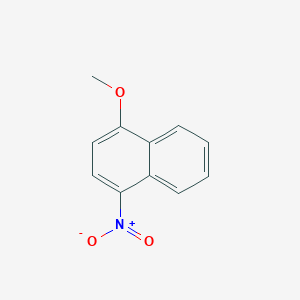

1-Methoxy-4-nitronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65626. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJKGPRYPHFGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197663 | |

| Record name | Methyl 4-nitronaphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4900-63-4 | |

| Record name | 1-Methoxy-4-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4900-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitronaphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4900-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-nitronaphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitronaphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 1-Methoxy-4-nitronaphthalene in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-nitronaphthalene is a niche yet significant chemical compound that serves as a important building block in synthetic organic chemistry. Its primary and most well-documented application in research is its role as a key starting material in the synthesis of the selective Myeloid cell leukemia-1 (Mcl-1) protein inhibitor, UMI-77. Mcl-1 is a crucial anti-apoptotic protein and a high-value target in cancer therapy, making the synthesis of its inhibitors a focal point of extensive research. This technical guide provides an in-depth overview of the use of this compound in the synthesis of UMI-77, including a plausible multi-step synthetic pathway, relevant quantitative data on the biological activity of UMI-77, and a discussion of other potential, albeit less documented, research applications of this compound.

Core Application: Synthesis of the Mcl-1 Inhibitor UMI-77

The most significant application of this compound in the research sphere is as a precursor for the chemical synthesis of UMI-77.[1] UMI-77 is a small molecule inhibitor that selectively targets the BH3-binding groove of the Mcl-1 protein, thereby inducing apoptosis in cancer cells.[1][2]

Biological Activity of UMI-77

The efficacy of UMI-77 as a selective Mcl-1 inhibitor has been characterized through various biochemical and cell-based assays. This quantitative data underscores the importance of its synthesis, for which this compound is a critical starting material.

| Parameter | Value | Assay/Model | Reference |

| Mcl-1 Binding Affinity (Ki) | 490 nM | Fluorescence Polarization Assay | [1][2] |

| Selectivity (Ki for other Bcl-2 family proteins) | |||

| Bcl-2 | > 50 µM | Fluorescence Polarization Assay | [1] |

| Bcl-xL | > 50 µM | Fluorescence Polarization Assay | [1] |

| Bfl-1/A1 | > 50 µM | Fluorescence Polarization Assay | [1] |

| IC50 (Pancreatic Cancer Cell Lines) | Cell Viability Assay | [1] | |

| BxPC-3 | 3.4 µM | [1] | |

| Panc-1 | 4.4 µM | [1] | |

| MiaPaCa-2 | 12.5 µM | [1] | |

| AsPC-1 | 16.1 µM | [1] | |

| In Vivo Efficacy | Significant tumor growth inhibition | BxPC-3 xenograft model | [1][3] |

Proposed Synthetic Pathway for UMI-77 from this compound

While a complete, step-by-step protocol for the synthesis of UMI-77 starting from this compound is not detailed in a single publication, a plausible multi-step synthetic route can be constructed based on established organic chemistry transformations. The proposed pathway involves the initial reduction of the nitro group, followed by demethylation, sulfonation, and a subsequent coupling reaction.

Experimental Protocols (Postulated)

The following are postulated experimental protocols for the key steps in the synthesis of UMI-77, based on general procedures for analogous chemical transformations.

Step 1: Reduction of this compound to 4-Methoxy-1-naphthylamine

-

Reaction: The nitro group of this compound is reduced to a primary amine.

-

Reagents and Conditions: A common method for this transformation is catalytic hydrogenation. This compound would be dissolved in a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) would be added. The mixture would then be subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 4-Methoxy-1-naphthylamine, which can be purified by recrystallization or column chromatography.

Step 2: Demethylation of 4-Methoxy-1-naphthylamine to 4-Amino-1-naphthol

-

Reaction: The methyl ether is cleaved to reveal the hydroxyl group.

-

Reagents and Conditions: A strong Lewis acid such as boron tribromide (BBr₃) is typically used for the demethylation of aryl methyl ethers. 4-Methoxy-1-naphthylamine would be dissolved in a dry, inert solvent like dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of BBr₃ would be added dropwise, and the reaction mixture would be allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to give 4-Amino-1-naphthol.

Step 3: Sulfonylation of 4-Amino-1-naphthol

-

Reaction: The amino group of 4-Amino-1-naphthol is reacted with a sulfonyl chloride to form a sulfonamide.

-

Reagents and Conditions: 4-Amino-1-naphthol would be dissolved in a solvent that also acts as a base, such as pyridine. The solution is cooled in an ice bath, and 4-bromobenzenesulfonyl chloride is added portion-wise. The reaction is then stirred at room temperature until the starting material is consumed.

-

Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate, N-(4-hydroxy-1-naphthyl)-4-bromobenzenesulfonamide, is collected by filtration, washed with water, and dried.

Step 4: Thiolation and Coupling to form UMI-77

-

Reaction: A thiol-containing acetic acid moiety is introduced onto the naphthalene ring.

-

Reagents and Conditions: The precise conditions for this step are less straightforward from general procedures. It likely involves a reaction that introduces a sulfur nucleophile at the 2-position of the naphthol ring. This could potentially be achieved through a variety of methods, possibly involving a reaction with a thioglycolic acid derivative under specific conditions that favor substitution at the desired position.

Other Potential Research Applications

While the synthesis of UMI-77 is the most prominent use of this compound, other potential research applications have been suggested, though they are less extensively documented.

Photochemical Reactions

This compound can undergo photosubstitution reactions. For instance, irradiation in the presence of nucleophiles like amines can lead to the substitution of the methoxy group. However, detailed studies on the quantum yields and synthetic utility of these reactions for this specific compound are not widely available.

Use as a Fluorescent Probe

Naphthalene derivatives are often fluorescent. However, studies have shown that this compound itself exhibits very weak fluorescence with an extremely short excited-state lifetime, on the order of picoseconds. The nitro group acts as an efficient fluorescence quencher. Therefore, in its native form, it is not a suitable candidate for applications as a fluorescent probe. Modifications to its structure would be necessary to enhance its photophysical properties for such purposes.

Reactions with Organophosphorus Compounds

There are reports of reactions between this compound and organophosphorus reagents like dimethyl phosphite under basic conditions. These reactions can lead to the formation of diphosphorylated dihydronaphthalene and naphthalene derivatives. However, detailed experimental protocols and the exploration of the utility of the resulting products are limited in the available literature.

Conclusion

References

An In-depth Technical Guide to 1-Methoxy-4-nitronaphthalene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 1-Methoxy-4-nitronaphthalene. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and derivatization are provided. This document also includes visualizations of its synthetic pathway and its relevance to the Mcl-1 signaling pathway in cancer drug discovery.

Chemical Structure and Identification

This compound is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group at the 1-position and a nitro group at the 4-position.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 1-Nitro-4-methoxynaphthalene, methyl 4-nitronaphthyl ether[1][2] |

| CAS Number | 4900-63-4[1][2] |

| Molecular Formula | C₁₁H₉NO₃[1][2] |

| Molecular Weight | 203.19 g/mol [1] |

| InChI | InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3[1][2] |

| InChIKey | YFJKGPRYPHFGQD-UHFFFAOYSA-N[1][2] |

| SMILES | COc1ccc(--INVALID-LINK--=O)c2ccccc12 |

Physicochemical Properties

This compound is a yellow to orange crystalline powder at room temperature.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Appearance | Yellow to orange crystalline powder[3] |

| Melting Point | 83-85 °C[4] |

| Boiling Point | ~367.2 °C (estimated) |

| Density | ~1.274 g/cm³ (estimated)[5] |

| Solubility | Soluble in methanol and ethanol. |

| Storage | Sealed in a dry environment at room temperature.[3] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm |

| Data not available in search results[1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methoxy) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1520, ~1340 | Asymmetric and symmetric NO₂ stretch |

| ~1270 | Aryl-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 203 | 100 | [M]⁺ |

| 173 | ~60 | [M-NO]⁺ |

| 158 | ~40 | [M-NO₂]⁺ |

| 128 | ~35 | [M-NO₂-CH₂O]⁺ |

| 115 | ~50 | [C₉H₇]⁺ |

Synthesis and Reactivity

This compound is typically synthesized via the electrophilic nitration of 1-methoxynaphthalene. The methoxy group is an activating, ortho-, para-director, making the 4-position susceptible to nitration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the nitration of naphthalene derivatives.[3][6][7]

Materials:

-

1-Methoxynaphthalene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 1-methoxynaphthalene in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker of ice water, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from ethanol to yield pure this compound as yellow needles.

References

Technical Guide: Physicochemical Properties of 1-Methoxy-4-nitronaphthalene (CAS 4900-63-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 1-Methoxy-4-nitronaphthalene, identified by CAS number 4900-63-4. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document also outlines general experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Identification and Structural Information

| Parameter | Value | Source(s) |

| CAS Number | 4900-63-4 | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-methoxy-1-nitro-naphthalene, Naphthalene, 1-methoxy-4-nitro-, 1-Nitro-4-methoxynaphthalene | [2][3] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][4] |

| Molecular Weight | 203.19 g/mol | [2][4] |

| Canonical SMILES | COC1=CC=C(C2=CC=CC=C12)--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 83-85 °C | [1][2] |

| Boiling Point | 367.2 °C at 760 mmHg | [1][2] |

| Density | 1.274 g/cm³ | [1][2] |

| Flash Point | 178.3 °C | [2] |

| Refractive Index | 1.638 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.2798 | [2] |

| Polar Surface Area (PSA) | 55.05 Ų | [2] |

| Appearance | Yellow Powder |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and laboratory conditions.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube to a height of 2-3 mm.[3] The tube is then tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure substances, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil.[5]

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.[5] The heat is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Density Determination (Gas Pycnometry)

Density is the mass of a substance per unit volume. For a solid powder, gas pycnometry is a common and accurate method.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Helium gas supply

Procedure:

-

Sample Preparation: A known mass of this compound is accurately weighed using an analytical balance.

-

Measurement: The weighed sample is placed in the sample chamber of the gas pycnometer. The instrument then purges the chamber with helium gas and measures the pressure change upon expansion of the gas into the sample chamber.

-

Calculation: By applying the gas laws, the instrument calculates the volume of the solid sample, excluding any pore volume. The density is then automatically calculated by dividing the mass of the sample by its measured volume.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: General workflow for the physicochemical characterization of a solid compound.

References

An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methoxy-4-nitronaphthalene, a key intermediate in various chemical syntheses. This document details experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate its preparation and use in research and development.

Core Synthesis Pathways

This compound can be reliably synthesized through two primary methodologies: the direct electrophilic nitration of 1-methoxynaphthalene and the nucleophilic aromatic substitution (SNAr) of 1-chloro-4-nitronaphthalene. The choice of pathway may be dictated by the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Electrophilic Nitration of 1-Methoxynaphthalene

The direct nitration of 1-methoxynaphthalene is a common and effective method for the synthesis of this compound. The methoxy group at the C1 position is a strong activating and ortho, para-directing group, leading predominantly to the formation of the 4-nitro isomer, with the 2-nitro isomer as a minor byproduct.[1]

Experimental Protocol

A solution of 1-methoxynaphthalene (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane is cooled in an ice bath.[1] A nitrating mixture, typically consisting of concentrated nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride, is added dropwise while maintaining a low temperature.[1] After the addition is complete, the reaction is stirred for a specified time and monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it into ice water.[1] The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like methanol or ethanol to yield yellow needles.

Logical Workflow for Nitration

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative route to this compound involves the nucleophilic aromatic substitution of 1-chloro-4-nitronaphthalene with a methoxide source, typically sodium methoxide. The electron-withdrawing nitro group at the C4 position activates the naphthalene ring towards nucleophilic attack, facilitating the displacement of the chloro group at the C1 position.

Experimental Protocol

To a solution of 1-chloro-4-nitronaphthalene in anhydrous methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization to afford this compound.

Signaling Pathway for SNAr

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1-Methoxynaphthalene | C₁₁H₁₀O | 158.20 | Colorless to light yellow liquid |

| 1-Chloro-4-nitronaphthalene | C₁₀H₆ClNO₂ | 207.61 | Yellow solid |

| This compound | C₁₁H₉NO₃ | 203.19 | Yellow to orange crystalline powder |

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, ppm) | Aromatic Protons (multiplets, ~7.0-8.5 ppm), Methoxy Protons (singlet, ~4.0 ppm) |

| ¹³C NMR (CDCl₃, ppm) | Aromatic Carbons (~105-155 ppm), Methoxy Carbon (~56 ppm) |

| FTIR (cm⁻¹) | ~1520 & 1340 (NO₂ stretch), ~1270 (C-O-C stretch), ~3100-3000 (Aromatic C-H stretch) |

| Mass Spectrometry (m/z) | 203 (M⁺) |

References

An In-depth Technical Guide to 1-Methoxy-4-nitronaphthalene: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methoxy-4-nitronaphthalene, a key intermediate in synthetic organic chemistry. The document details experimental protocols for its synthesis and characterization, including spectroscopic analysis. Furthermore, it elucidates the role of this compound as a crucial reagent in the synthesis of the novel Mcl-1 inhibitor, UMI-77, highlighting its significance in the field of cancer drug development. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Core Properties of this compound

This compound is a nitrated derivative of 1-methoxynaphthalene. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Nitro-4-methoxynaphthalene, methyl 4-nitronaphthyl ether |

| CAS Number | 4900-63-4 |

| Molecular Formula | C₁₁H₉NO₃[1] |

| Molecular Weight | 203.19 g/mol [1] |

| InChI | InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 |

| InChIKey | YFJKGPRYPHFGQD-UHFFFAOYSA-N |

| SMILES | COc1ccc(--INVALID-LINK--=O)c2ccccc12 |

| Physical Property | Value |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 83-85 °C |

| Boiling Point | 367.2 °C at 760 mmHg |

| Density | 1.274 g/cm³ |

Experimental Protocols

Synthesis of this compound via Nitration

The synthesis of this compound is typically achieved through the electrophilic nitration of 1-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group, leading to the formation of both 1-methoxy-2-nitronaphthalene and the desired this compound.

Materials:

-

1-methoxynaphthalene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-methoxynaphthalene (1 equivalent) in a minimal amount of a suitable solvent like acetic acid or dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the solution while maintaining the low temperature.

-

In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-methoxynaphthalene over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the this compound isomer.

Characterization Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (depending on concentration).

-

Relaxation Delay: 2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die and apply pressure (8-10 tons) to form a transparent or translucent pellet.

Spectral Acquisition:

-

Instrument: FTIR spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure.

Application in Drug Discovery: Synthesis of UMI-77

This compound is a key starting material in the synthesis of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is overexpressed in various cancers and plays a crucial role in tumor cell survival.

The synthesis of UMI-77 from this compound involves a multi-step process. A simplified logical workflow illustrating the initial steps is provided below.

References

A Technical Guide to the Solubility of 1-Methoxy-4-nitronaphthalene in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1-methoxy-4-nitronaphthalene, a key intermediate in chemical synthesis.[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing the dissolution of this compound. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on structural analogy and provides robust, self-validating experimental protocols for in-lab determination.

Introduction: Understanding this compound

This compound (CAS No. 4900-63-4) is a yellow to orange crystalline solid with a melting point of 83-85 °C.[1][2] Its molecular structure, comprising a naphthalene core functionalized with a methoxy group and a nitro group, dictates its solubility behavior. The large, bicyclic aromatic system of naphthalene is inherently nonpolar, while the nitro group is strongly electron-withdrawing and polar. The methoxy group adds a degree of moderate polarity. This combination of functional groups suggests a nuanced solubility profile, where the principle of "like dissolves like" is paramount.

The compound's utility as a reagent in the synthesis of advanced chemical entities, including potential anticancer agents, underscores the importance of understanding its solubility for reaction setup, purification, and formulation.[1][3]

Predicted Solubility Profile

Based on its molecular structure and the known solubility of related compounds such as naphthalene and nitrobenzene, a qualitative solubility profile for this compound can be predicted. Naphthalene, a nonpolar hydrocarbon, is known to be soluble in various organic solvents but insoluble in water.[4][5] Conversely, nitrobenzene, while possessing a polar nitro group, exhibits low solubility in water but is miscible with many organic solvents.[6]

This compound is therefore expected to be:

-

Sparingly soluble to insoluble in water and other highly polar, protic solvents. The large nonpolar surface area of the naphthalene ring system will likely dominate its interaction with water. A calculated log10 of water solubility of -4.36 supports this prediction of very low aqueous solubility.[7]

-

Soluble in a range of common organic solvents. Its solubility is anticipated to be highest in solvents that can effectively interact with both the aromatic system and the polar functional groups.

The following table categorizes common laboratory solvents and predicts the solubility of this compound.

| Solvent Category | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Moderate to Good | The nonpolar solvent will effectively solvate the large naphthalene core through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents possess dipoles that can interact favorably with the polar nitro and methoxy groups, while their organic nature allows for solvation of the aromatic rings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly to Moderate | The ability to recrystallize this compound from methanol and ethanol suggests some solubility.[1][8] However, the hydrogen bonding of these solvents may not be as effective at solvating the entire molecule as polar aprotic solvents. |

| Highly Polar Protic | Water | Very Low / Insoluble | The hydrophobic nature of the large aromatic system is the dominant factor, leading to poor solvation by water molecules.[7] |

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method is a self-validating system for determining the equilibrium solubility of this compound in a solvent of interest.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: To a series of vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure that the resulting solution is saturated. Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a period of 24 to 48 hours. This duration should be sufficient to reach a thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle. For a more complete separation, centrifuge the vials.

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[4] Therefore, for applications requiring higher concentrations, heating the solvent may be beneficial.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant. A systematic approach to solvent selection based on polarity can optimize dissolution.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Logical Relationships in Solubility

The interplay between the solute's structure and the solvent's properties can be visualized as follows:

Caption: Solute-solvent interactions and solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a strong predictive understanding can be derived from its chemical structure and the properties of analogous compounds. This guide provides a scientifically grounded framework for predicting its solubility in common laboratory solvents and offers a detailed, robust protocol for its experimental determination. By applying the principles and methodologies outlined herein, researchers can confidently handle and utilize this compound in a variety of scientific applications.

References

- 1. This compound | 4900-63-4 [chemicalbook.com]

- 2. This compound CAS#: 4900-63-4 [m.chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Naphthalene, 1-methoxy-4-nitro- (CAS 4900-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Page loading... [guidechem.com]

The Methoxy Group as a Potent Activator in Naphthalene Ring Chemistry: A Technical Guide

Introduction

The naphthalene ring system, a fundamental bicyclic aromatic hydrocarbon, is a cornerstone in the synthesis of a myriad of organic compounds, from pharmaceuticals to dyes and polymers. Its reactivity in electrophilic aromatic substitution (EAS) is inherently greater than that of benzene, a consequence of its higher electron density and the ability to form more stable carbocation intermediates where the aromaticity of one ring is preserved during electrophilic attack.[1] The introduction of a substituent onto the naphthalene core profoundly influences this reactivity. This technical guide provides an in-depth examination of the role of the methoxy group (-OCH₃) as a powerful activating substituent, detailing its electronic effects, its influence on regioselectivity, and its practical application in key synthetic transformations.

The Electronic Influence of the Methoxy Group

The methoxy group's effect on the naphthalene ring is a classic example of the interplay between inductive and resonance effects.

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a slight withdrawal of electron density from the naphthalene ring through the sigma bond. This effect is distance-dependent and deactivating.

-

Resonance Effect (+R): The lone pairs on the oxygen atom are delocalized into the aromatic π-system.[1] This donation of electron density is a powerful activating influence that significantly increases the nucleophilicity of the naphthalene ring.[1]

The resonance effect is overwhelmingly dominant, making the methoxy group a strong activating group that renders the ring much more susceptible to electrophilic attack than unsubstituted naphthalene.[2][3]

Caption: The dominant +R effect of the methoxy group.

Regioselectivity: Directing the Electrophilic Attack

The position of the methoxy group on the naphthalene core dictates the regiochemical outcome of electrophilic substitution. This is governed by the relative stability of the resulting carbocation intermediates, known as arenium ions or sigma complexes.

1-Methoxynaphthalene

In 1-methoxynaphthalene, the methoxy group strongly activates the ring, directing incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions.[1][2] Substitution at the C4 position is generally predominant. This preference is attributed to the effective resonance stabilization of the intermediate carbocation, where one of the resonance structures involves the lone pair of the oxygen atom directly stabilizing the positive charge, and reduced steric hindrance compared to the C2 position.[1] Attack at the C5 (peri) position can also be observed in some cases.[2]

Caption: Arenium ion stabilization for C4 attack on 1-methoxynaphthalene.

2-Methoxynaphthalene

2-Methoxynaphthalene presents a more complex scenario where the outcome of electrophilic substitution is highly dependent on reaction conditions, showcasing a classic case of kinetic versus thermodynamic control.[2]

-

Kinetic Control: At lower temperatures and shorter reaction times, attack is favored at the C1 position (ortho). This position is electronically activated and proximate to the methoxy group, leading to a lower activation energy for the reaction.[2][4]

-

Thermodynamic Control: At higher temperatures or with longer reaction times, the more thermodynamically stable C6-substituted product (para-like) is favored.[2][4] Although the C1 position is kinetically preferred, it is also more sterically hindered. Under conditions that allow for equilibrium, the reaction can reverse, and the more stable, less sterically hindered C6 isomer becomes the major product.[2]

Caption: Kinetic vs. thermodynamic pathways for 2-methoxynaphthalene.

Data Presentation: Quantitative Comparison of Reactivity

The regioselectivity of these reactions has been quantified under various experimental conditions. The Friedel-Crafts acylation of 2-methoxynaphthalene (2-MN) serves as an excellent example of how catalysts and solvents can be tuned to favor one isomer over another.

Table 1: Regioselectivity in the Friedel-Crafts Acylation of 2-Methoxynaphthalene.

| Catalyst | Acylating Agent | Solvent | Temp. (°C) | 2-MN Conversion (%) | Selectivity to 1-acetyl isomer (%) | Selectivity to 6-acetyl isomer (%) |

|---|---|---|---|---|---|---|

| AlCl₃ | Acetyl Chloride | Nitrobenzene | 10-13 | High | Low (3-10%) | High |

| H₃PW₁₂O₄₀ | Acetic Anhydride | [BPy]BF₄ (Ionic Liquid) | 120 | 70.4 | 96.4 | Low |

| H-MOR Zeolite | Acetic Anhydride | Acetic Acid | - | 82 | 14 | 86 |

| H-beta Zeolite | Acetyl Chloride | Sulfolane | 150 | ~35-40 | Low | ~90 |

(Data sourced from BenchChem)[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the nitration of 1-methoxynaphthalene and the thermodynamically controlled acylation of 2-methoxynaphthalene.

Protocol 1: Nitration of 1-Methoxynaphthalene

This protocol is designed to favor mono-nitration at the C4 position.

-

Materials: 1-Methoxynaphthalene, concentrated nitric acid, concentrated sulfuric acid, acetic acid, ice.

-

Reaction Setup: Place 1-methoxynaphthalene (e.g., 50 mmol) in a flask with a magnetic stirrer and dissolve it in glacial acetic acid. Cool the flask to 0 °C in an ice bath.[1]

-

Procedure:

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.071 mol) to concentrated sulfuric acid (e.g., 3.0 mL) in a flask cooled in an ice bath.[1]

-

Add the chilled nitrating mixture dropwise to the 1-methoxynaphthalene solution over 30 minutes, ensuring the reaction temperature is maintained below 5 °C.[1]

-

After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

-

Allow the reaction to warm to room temperature and stir for another hour.[1]

-

-

Workup and Purification:

-

Pour the reaction mixture over crushed ice and water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude product (primarily 1-methoxy-4-nitronaphthalene) by recrystallization from ethanol or by column chromatography.[1]

-

Protocol 2: Synthesis of 2-Acetyl-6-methoxynaphthalene (Thermodynamic Control)

This protocol uses aluminum chloride in nitrobenzene to favor the formation of the thermodynamically stable 6-acetyl isomer.[4][5]

-

Materials: 2-Methoxynaphthalene, anhydrous aluminum chloride (AlCl₃), acetyl chloride, nitrobenzene, crushed ice, concentrated HCl, chloroform, methanol.

-

Reaction Setup: In a flask equipped with a stirrer and dropping funnel, dissolve anhydrous AlCl₃ (e.g., 0.32 mol) in dry nitrobenzene (e.g., 200 mL). Add finely ground 2-methoxynaphthalene (e.g., 0.250 mol) to the solution.[4]

-

Procedure:

-

Cool the stirred solution to approximately 5 °C using an ice bath.[5]

-

Add acetyl chloride (e.g., 0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 °C and 13 °C.[5]

-

Remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours to ensure the reaction reaches thermodynamic equilibrium.[4][5]

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and pour it slowly with vigorous stirring into a beaker containing crushed ice (e.g., 200 g) and concentrated HCl (e.g., 100 mL).[5]

-

Transfer the mixture to a separatory funnel with chloroform (e.g., 50 mL). Separate the organic layer and wash it three times with water.[5]

-

Remove the nitrobenzene and chloroform from the organic layer via steam distillation.[4][5]

-

Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator.[5]

-

Recrystallize the crude solid from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[5]

-

Caption: General laboratory workflow for electrophilic aromatic substitution.

Conclusion

The methoxy group is a potent activating ortho-, para-directing substituent in the chemistry of the naphthalene ring. Its strong electron-donating resonance effect significantly enhances the rate of electrophilic aromatic substitution compared to the parent naphthalene. The regioselectivity is predictable for 1-methoxynaphthalene, favoring substitution at the C4 position, making it a valuable building block in organic synthesis.[1] For 2-methoxynaphthalene, the regioselectivity is a nuanced interplay of kinetic and thermodynamic factors, which can be expertly manipulated by the choice of reaction conditions to yield specific isomers.[2] A thorough understanding of these principles is essential for researchers and drug development professionals aiming to construct complex, functionalized naphthalene derivatives.

References

1-Methoxy-4-nitronaphthalene: A Versatile Building Block for Organic Synthesis and Drug Discovery

Abstract

1-Methoxy-4-nitronaphthalene is a highly functionalized aromatic compound that serves as a pivotal intermediate in a multitude of synthetic applications. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the naphthalene scaffold, render it a versatile building block. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, reactivity, and key applications of this compound, with a particular focus on its utility in medicinal chemistry and dye synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and drug development professionals in leveraging this valuable compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow to orange crystalline solid at room temperature.[1][2] Its core physical and chemical characteristics are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 4900-63-4 | [3][4][5] |

| Molecular Formula | C₁₁H₉NO₃ | [4][6] |

| Molecular Weight | 203.19 g/mol | [3][4][6] |

| Melting Point | 83-85 °C | [2][3][6] |

| Boiling Point | 367.2 °C at 760 mmHg | [6] |

| Appearance | Yellow to orange crystalline powder | [1][2] |

| Density | 1.274 g/cm³ | [6] |

| Solubility | Soluble in methanol and ethanol | [1][2] |

| Storage | Sealed in a dry place at room temperature | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | References |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 203.1941 | [7] |

| Infrared (IR) | Strong absorptions around 1518 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. | [8] |

| ¹H NMR | Aromatic protons exhibit complex splitting patterns in the range of 7.0-8.5 ppm. The methoxy group protons appear as a singlet around 4.0 ppm. | [9] |

| ¹³C NMR | Aromatic carbons appear in the range of 100-150 ppm. The methoxy carbon appears around 55-60 ppm. | [9] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 1-methoxynaphthalene. The methoxy group is an activating, ortho-, para-directing group, leading to the formation of this compound as the major product under controlled conditions.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Nitration of 1-Methoxynaphthalene[10]

-

Reagent Preparation : In a flask, dissolve 10 g (0.063 mol) of 1-methoxynaphthalene in a minimal amount of a suitable solvent like acetic acid and cool the solution in an ice-salt bath to maintain a temperature between 0 and -5 °C.

-

Nitrating Mixture : Separately, prepare the nitrating mixture by slowly adding 3.0 mL (0.071 mol) of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Reaction : Add the chilled nitrating mixture dropwise to the stirred 1-methoxynaphthalene solution over a period of 30 minutes. It is critical to maintain the reaction temperature below 5 °C to prevent over-nitration and side product formation.

-

Stirring : After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. Subsequently, allow the mixture to warm to room temperature and stir for another hour to ensure the reaction goes to completion.

-

Workup : Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A solid precipitate of crude this compound will form.

-

Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from methanol or ethanol to yield yellow needles.[1][2]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate. The nitro group can be readily reduced to an amine, while also activating the naphthalene ring for nucleophilic aromatic substitution.

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most important transformations of this compound.[10] This yields 4-methoxy-1-naphthylamine, a crucial precursor for pharmaceuticals and azo dyes.

General Experimental Protocol: Reduction to 4-Methoxy-1-naphthylamine

-

Setup : In a round-bottom flask, suspend this compound in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition : Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

-

Reaction : The mixture is typically heated under reflux or stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Workup : If using SnCl₂, the reaction is quenched, and the pH is adjusted with a base (e.g., NaOH) to precipitate tin salts and liberate the free amine. The product is then extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification : The resulting 4-methoxy-1-naphthylamine can be purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the naphthalene ring, particularly at the ortho and para positions, facilitating nucleophilic aromatic substitution (SNAr).[11] In this compound, the methoxy group at the C1 position can be displaced by various nucleophiles.

General Experimental Protocol: SNAr with Amines [9]

-

Setup : Dissolve this compound in a suitable polar aprotic solvent like DMF or DMSO in a sealed reaction vessel.

-

Reagent Addition : Add an excess of the desired primary or secondary amine nucleophile to the solution.

-

Reaction : Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC.

-

Workup : After cooling, pour the reaction mixture into water to precipitate the crude product.

-

Isolation and Purification : Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the corresponding N-substituted-4-nitronaphthalen-1-amine.

Photosubstitution Reactions

This compound exhibits interesting photochemical behavior.[9][12] Upon irradiation in the presence of nucleophiles, it can undergo substitution of either the methoxy group or the nitro group, depending on the nature of the nucleophile. For instance, reaction with cyanide ions tends to displace the nitro group, whereas reaction with primary amines often leads to the replacement of the methoxy group.[9]

Applications as a Versatile Building Block

In Pharmaceutical and Medicinal Chemistry

This compound is a key starting material for the synthesis of biologically active molecules. Notably, it is a documented reagent in the synthesis of UMI-77, a potent and specific small-molecule inhibitor of the anti-apoptotic protein Mcl-1, which has shown efficacy in attenuating pancreatic cancer cell growth.[2][6][13]

Caption: Role in the synthesis of the anticancer agent UMI-77.

The core structure derived from this building block, 1-amino-4-methoxynaphthalene, serves as a versatile scaffold in drug discovery programs targeting various diseases.[14]

In Dye Synthesis

While 1-methoxynaphthalene itself is a known coupling component for azo dyes, the derivative obtained from this compound is of greater importance.[15] The reduction product, 4-methoxy-1-naphthylamine, is a valuable diazo component precursor or coupling agent. After diazotization, it can be coupled with various aromatic compounds (like phenols or anilines) to produce a wide range of azo dyes with colors typically ranging from yellow to red.

Safety and Handling

This compound is classified as an irritant.[1][3] It may cause skin, eye, and respiratory tract irritation.[1][6]

-

Risk Statements : R36/37/38 (Irritating to eyes, respiratory system, and skin)[6]

-

Safety Statements : S24/25 (Avoid contact with skin and eyes)[6]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[3][16] Handle in a well-ventilated area or fume hood.

The compound is stable under normal temperatures and pressures. However, it should be kept away from strong oxidizing agents.[6]

Conclusion

This compound is a strategically important organic building block whose value is defined by the versatile reactivity of its two functional groups. The ability to selectively transform the nitro group via reduction or to utilize its activating effect in nucleophilic aromatic substitution provides synthetic chemists with multiple pathways to complex molecular targets. Its demonstrated utility in the synthesis of advanced pharmaceutical agents like Mcl-1 inhibitors underscores its significance in modern drug discovery and development. This guide provides the foundational data and protocols to facilitate its effective application in research and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 4900-63-4 [chemicalbook.com]

- 3. 1-甲氧基-4-硝基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. aablocks.com [aablocks.com]

- 6. m.molbase.com [m.molbase.com]

- 7. Naphthalene, 1-methoxy-4-nitro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biosynth.com [biosynth.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound CAS#: 4900-63-4 [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. georganics.sk [georganics.sk]

The Evolving Role of 1-Methoxy-4-nitronaphthalene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-nitronaphthalene, a substituted naphthalene derivative, has emerged as a significant scaffold in medicinal chemistry. While its direct therapeutic applications are not established, its true potential lies in its role as a key intermediate in the synthesis of potent and selective bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utilization in the development of the promising anti-cancer agent, UMI-77. We will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.

Core Application: Synthesis of the Mcl-1 Inhibitor UMI-77

The most prominent application of this compound in medicinal chemistry is its use as a starting material for the synthesis of UMI-77. UMI-77 is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a critical survival factor for many cancer cells, making it an attractive therapeutic target. The overexpression of Mcl-1 is associated with tumor progression and resistance to conventional cancer therapies.

Biological Activity of UMI-77

UMI-77 exerts its anti-cancer effects by binding to the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bax and Bak. This disruption of the Mcl-1/pro-apoptotic protein complex unleashes the apoptotic cascade, leading to cancer cell death. The biological activity of UMI-77 has been characterized through various in vitro and in vivo studies, with key quantitative data summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) for Mcl-1 | 490 nM | Cell-free assay | [1] |

| IC50 (Mcl-1 Inhibition) | 0.31 µM | Cell-free assay | |

| IC50 (Cell Growth Inhibition) | 3.4 µM | BxPC-3 (Pancreatic Cancer) | [1] |

| 4.4 µM | Panc-1 (Pancreatic Cancer) | [1] | |

| 12.5 µM | MiaPaCa-2 (Pancreatic Cancer) | [1] | |

| 16.1 µM | AsPC-1 (Pancreatic Cancer) | [1] | |

| In Vivo Efficacy | Tumor growth inhibition | BxPC-3 xenograft model | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of UMI-77, starting from this compound.

Synthesis of UMI-77 from this compound

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of this compound to an amino group, yielding 1-Methoxy-4-aminonaphthalene.

-

Reagents: this compound, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

To a stirred solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-Methoxy-4-aminonaphthalene.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Sulfonamide Formation

The resulting aminonaphthalene is then reacted with a sulfonyl chloride to form the sulfonamide linkage present in UMI-77.

-

Reagents: 1-Methoxy-4-aminonaphthalene, 2,4-dichloro-5-sulfamoylbenzoic acid, Thionyl Chloride (SOCl₂), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Activate the carboxylic acid of 2,4-dichloro-5-sulfamoylbenzoic acid by converting it to the corresponding acid chloride using thionyl chloride.

-

In a separate flask, dissolve 1-Methoxy-4-aminonaphthalene in dichloromethane and add pyridine.

-

Slowly add the freshly prepared acid chloride to the solution of the aminonaphthalene at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield UMI-77.

-

Mcl-1 Fluorescence Polarization Assay

This assay is used to determine the binding affinity of UMI-77 to the Mcl-1 protein.

-

Principle: A fluorescently labeled peptide that binds to the BH3-binding groove of Mcl-1 is used. In its unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. A test compound that competes with the fluorescent peptide for binding to Mcl-1 will cause a decrease in the fluorescence polarization signal.

-

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

-

UMI-77 or other test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare serial dilutions of UMI-77 in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the fluorescently labeled BH3 peptide to a final concentration in the low nanomolar range.

-

Add the Mcl-1 protein to a concentration that results in a significant polarization shift upon peptide binding.

-

Add the serially diluted UMI-77 or DMSO control to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the UMI-77 concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of UMI-77 on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

UMI-77

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of UMI-77 in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of UMI-77. Include a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of UMI-77 relative to the vehicle control and determine the IC50 value.

-

Visualizations

Signaling Pathway of Mcl-1 Inhibition

Caption: Signaling pathway of Mcl-1 inhibition by UMI-77 leading to apoptosis.

Experimental Workflow for Mcl-1 Inhibitor Evaluation

Caption: Experimental workflow for the evaluation of a potential Mcl-1 inhibitor.

Drug Discovery Workflow for Mcl-1 Inhibitors

Caption: Logical workflow for the discovery and development of Mcl-1 inhibitors.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry, with its utility prominently demonstrated in the synthesis of the Mcl-1 inhibitor, UMI-77. The data and protocols presented in this guide underscore the potential of targeting Mcl-1 for cancer therapy and provide a framework for the discovery and evaluation of new inhibitors based on the nitronaphthalene scaffold. Further exploration of derivatives of this compound may lead to the development of next-generation therapeutics with improved efficacy and pharmacological properties. This technical guide aims to equip researchers with the foundational knowledge and practical methodologies to advance research in this promising area of drug discovery.

References

In-Depth Technical Guide: Toxicological and Safety Information for 1-Methoxy-4-nitronaphthalene

Disclaimer: Following a comprehensive search of available scientific literature and toxicological databases, it has been determined that detailed toxicological studies specifically for 1-Methoxy-4-nitronaphthalene (CAS No. 4900-63-4) are not publicly available. The toxicological properties of this specific chemical have not been fully investigated. This guide, therefore, summarizes the available safety information and provides context based on related chemical structures. All information herein should be treated with caution, and any handling of this chemical should be conducted with the assumption that it is hazardous.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.

| Property | Value | Reference |

| CAS Number | 4900-63-4 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Storage Temperature | Room Temperature, Sealed in dry conditions |

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Source: Guidechem

GHS Pictogram:

Signal Word: Warning

Precautionary Statements: Users should wash thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only in well-ventilated areas. In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical attention. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Toxicological Data

There is no publicly available quantitative toxicological data, such as LD50, NOAEL, or LOAEL values, specifically for this compound. Safety data sheets explicitly state that the toxicological properties have not been fully investigated.

For context, toxicological data for a structurally related compound, Benzene, 1-methoxy-4-nitro- (p-nitroanisole, CAS No. 100-17-4) , indicates potential for carcinogenicity. Chronic toxicity studies in both rats and mice have shown that p-nitroanisole has carcinogenic properties, inducing liver tumors in both species. It is also listed on the California Proposition 65 list as a chemical known to the state to cause cancer. However, it is crucial to note that this data is for a different, albeit structurally similar, compound and may not be representative of the toxicological profile of this compound.

Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for this compound. Research on related compounds, such as various nitronaphthalenes, has been conducted. For instance, studies on 1-nitronaphthalene and 2-nitronaphthalene, which are atmospheric reaction products of naphthalene, have been evaluated for genotoxicity in human cell assays. These studies highlight the potential for nitrated polycyclic aromatic hydrocarbons (PAHs) to be genotoxic.

Metabolic Pathways

Specific metabolic pathways for this compound have not been elucidated in the available literature. It is plausible that its metabolism could involve processes observed with other naphthalene derivatives, such as ring epoxidation. The metabolism of the related compound, p-nitroanisole, predominantly forms 4-nitrophenol through the conversion of the methoxy group to a hydroxyl group.

Given the lack of specific data, a hypothetical metabolic activation pathway for this compound can be postulated based on the metabolism of naphthalene and its derivatives. This would likely involve cytochrome P450-mediated oxidation.

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, detailed experimental protocols cannot be provided. For illustrative purposes, a general workflow for an in vitro cytotoxicity assay, which could be used to assess the toxicity of this compound, is presented below.

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Methoxy-4-nitronaphthalene

This guide provides a comprehensive analysis of the systematic IUPAC nomenclature for 1-Methoxy-4-nitronaphthalene. It is designed for researchers, scientists, and professionals in drug development who require a precise understanding of this chemical entity, grounded in the fundamental principles of organic chemistry nomenclature. Beyond the core nomenclature, this document offers insights into the compound's properties, a representative synthesis workflow, and essential safety protocols, reflecting a holistic approach to chemical characterization.

Part 1: The Logic of IUPAC Nomenclature for Naphthalene Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name.[1] For polycyclic aromatic hydrocarbons like naphthalene, this system is built upon a defined numbering of the parent ring structure.

1.1 The Naphthalene Core: Numbering Convention

Naphthalene, with the chemical formula C₁₀H₈, consists of two fused benzene rings.[2] The IUPAC system mandates a specific numbering convention for the carbon atoms to provide clear locants for any substituents.

-

Numbering Initiation: The numbering begins at the first carbon atom immediately adjacent to a "bridgehead" carbon (the carbons shared by both rings).[2][3][4]

-

Perimeter Progression: The numbering proceeds sequentially around the perimeter of the molecule. The bridgehead carbons themselves are not numbered in this sequence as they cannot bear substituents in simple substitution reactions.[3][4]

-

Positional Equivalence: This numbering scheme creates two distinct sets of positions:

-

Alpha (α) positions: 1, 4, 5, and 8. These are the carbons directly adjacent to the ring fusion.

-

Beta (β) positions: 2, 3, 6, and 7.[2]

-

The diagram below, rendered in DOT language, illustrates this foundational numbering system.

Caption: Standard IUPAC numbering of the naphthalene core.

1.2 Prioritizing Substituents: The Foundation of Naming